molecular formula C12H12 B047064 1,4-Dimethylnaphthalene CAS No. 571-58-4

1,4-Dimethylnaphthalene

Cat. No. B047064
CAS RN: 571-58-4
M. Wt: 156.22 g/mol
InChI Key: APQSQLNWAIULLK-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of dimethylnaphthalene derivatives, including 1,4-dimethylnaphthalene, often involves catalytic processes and strategic functional group transformations. For example, a highly efficient two-step selective synthesis process for 2,6-dimethylnaphthalene, which is structurally related to 1,4-dimethylnaphthalene, starts from commercially available precursors through a ligand-free Heck reaction followed by acid-catalyzed cyclization and in situ oxidation, achieving an overall 66% yield (Kim et al., 2006). Another approach involves the transmethylation of β-methylnaphthalene using tetramethylbenzene and trimethylbenzene as methylating agents with A1C13 as a catalyst (Xue-feng, 2002).

Scientific Research Applications

  • Agricultural Applications : DMN effectively inhibits fungal growth in potato tubers, which helps in reducing fungal infections and increasing yields (Campbell et al., 2019). It's also used to inhibit potato sprouting. However, higher application rates are needed for successful vapor application (Beveridge et al., 1983).

  • Potential Medical Uses : It has been observed that phenanthrene and 1,4-dimethylnaphthalene can effectively inhibit DMBA-induced epidermoid carcinomas in hamster buccal pouches, suggesting their potential as anti-carcinogenic agents (Malament & Shklar, 1981).

  • Geochemical Analysis : In geochemistry, two-dimensional capillary gas chromatography effectively separates and quantitates dimethylnaphthalenes, including 1,4-dimethylnaphthalene, in crude oils. This provides valuable data for assessing the geological and thermal history of sedimentary organic matter (Schaefer & Höltkemeier, 1992).

  • Metabolism in Organisms : In terms of metabolism, 1,4-dimethylnaphthalene is mainly excreted in urine and feces after a single dose in rats, with a peak in plasma concentration observed after 4 hours (Kilanowicz et al., 2000).

  • Analytical Chemistry : The SpectraSERIES UV100-autosampler system offers the lowest limit of detection and quantification for 1,4-DMN residue in potato and environmental samples, indicating its application in analytical chemistry (Mohammed et al., 2014).

  • Synthesis Methods : A new method for synthesizing 1,4-dimethylnaphthalene using the Friedel-Crafts reaction of γ-valerolactone with benzene, followed by dehydration and dehydrogenation of the tertiary alcohol produced, has been developed (Kung Ching-l, 1964).

  • Biological Transformations : Pseudomonas putida can transform 1,4-dimethylnaphthalene into a series of oxidation products without cleaving the naphthalene ring, providing insights into its transformation in biological systems (Starovoitov et al., 1975).

Future Directions

If 1,4-DMN is made available to organic potato growers, they will not only be able to penetrate the processed food market, they will be able to successfully compete with the general potato grower by offering high-quality organically-produced potatoes throughout the year .

properties

IUPAC Name

1,4-dimethylnaphthalene
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InChI

InChI=1S/C12H12/c1-9-7-8-10(2)12-6-4-3-5-11(9)12/h3-8H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

APQSQLNWAIULLK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C2=CC=CC=C12)C
Source PubChem
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Molecular Formula

C12H12
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DSSTOX Substance ID

DTXSID8035423
Record name 1,4-Dimethylnaphthalene
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Molecular Weight

156.22 g/mol
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Physical Description

Clear red liquid; [MSDSonline]
Record name 1,4-Dimethylnaphthalene
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Vapor Pressure

0.0084 [mmHg]
Record name 1,4-Dimethylnaphthalene
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Product Name

1,4-Dimethylnaphthalene

CAS RN

571-58-4
Record name 1,4-Dimethylnaphthalene
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Record name 1,4-DIMETHYLNAPHTHALENE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1,860
Citations
MC Kloetzel - Journal of the American Chemical Society, 1940 - ACS Publications
The biaryl synthesis involving the action of reducing agents on aqueous solutions of diazotized amines has been applied to the synthesis of resolvable diphenic acids. The method con-…
Number of citations: 54 pubs.acs.org
JL Beveridge, J Dalziel… - … of the Science of Food and …, 1983 - Wiley Online Library
4‐Dimethylnaphthalene, carvone [2‐methyl‐5‐(1‐methylethenyl)‐2‐cyclohexene‐1‐one], pulegone [5‐methyl‐2‐(1‐methylethylidene) cyclohexanone] and citral (3,7‐dimethyl‐2,6‐…
Number of citations: 17 onlinelibrary.wiley.com
L Eberson, MP Hartshorn, F Radner - Journal of the Chemical Society …, 1992 - pubs.rsc.org
Photolysis of tetranitromethane and 1,4-dimethylnaphthalene at low temperature in dichloromethane gives predominantly addition products, trans- and cis-1,4-dimethyl-1-nitro-4-…
Number of citations: 23 pubs.rsc.org
PU De Haag, R Spooren, M Ebben, L Meerts… - Molecular …, 1990 - Taylor & Francis
The high resolution laser induced fluorescence spectrum of the 0 0 0 S 1 ( 1 A 1 ) ← S 0 ( 1 A 1 ) electronic transition in 1,4-dimethylnaphthalene has been studied in a molecular beam. …
Number of citations: 12 www.tandfonline.com
JP Wibaut, J Van Dijk - … des Travaux Chimiques des Pays‐Bas, 1946 - Wiley Online Library
By the ozonization of 2,3‐dimethylnaphthalene are formed glyoxal, methylglyoxal and dimethylglyoxal; these compounds have been identified by means of the oximes. The relative …
Number of citations: 13 onlinelibrary.wiley.com
JW de Weerd, MK Thornton, B Shafii - American journal of potato research, 2010 - Springer
Research on new sprout control methods led to the discovery of 1,4dimethylnaphthalene (1,4DMN) in the late 1970s. This compound has been registered in the USA since 1996 as a …
Number of citations: 13 link.springer.com
MA Campbell, A Gleichsner, L Hilldorfer… - Functional & integrative …, 2012 - Springer
The suppression of sprout growth is critical for the long-term storage of potato tubers. 1,4-Dimethylenapthlene (DMN) is a new class of sprout control agent but the metabolic mode of …
Number of citations: 17 link.springer.com
M Campbell, R Adams, E Dobry… - Journal of Agronomy …, 2019 - oap-journals.com
The compound 1, 4-dimethylnaphthalene, originally isolated from dormant potatoes, is currently in use as a commercial sprout inhibitor. Growers and processors report a reduction in …
Number of citations: 8 oap-journals.com
MA Campbell, A Gleichsner, R Alsbury, D Horvath… - Plant molecular …, 2010 - Springer
Chlorpropham (CIPC) and 1,4-dimethylnapthalene (DMN) are used to control postharvest sprouting of potato tubers. CIPC alters microtubule structure and function resulting in inhibition …
Number of citations: 66 link.springer.com
D Posavec, M Zabel, U Bogner, G Bernhardt… - Organic & biomolecular …, 2012 - pubs.rsc.org
Decomposition of endoperoxide containing molecules is an attractive approach for the delayed release of singlet oxygen under mild reaction conditions. Here we describe a new …
Number of citations: 24 pubs.rsc.org

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